molecular formula C19H15N3O3 B14200719 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate CAS No. 878045-66-0

4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate

Cat. No.: B14200719
CAS No.: 878045-66-0
M. Wt: 333.3 g/mol
InChI Key: BXTCLKFHWPBSNN-UHFFFAOYSA-N
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Description

4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate is a complex organic compound with a unique structure that combines a quinoline derivative with a hydrazinyl group and a phenyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate typically involves the condensation of 8-oxoquinoline-4-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-bromophenyl 2-methylprop-2-enoate under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazinyl group can form covalent bonds with proteins, inhibiting their activity. These interactions make the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate is unique due to its combination of a quinoline derivative with a hydrazinyl group and a phenyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

878045-66-0

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

[4-[(8-hydroxyquinolin-4-yl)diazenyl]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H15N3O3/c1-12(2)19(24)25-14-8-6-13(7-9-14)21-22-16-10-11-20-18-15(16)4-3-5-17(18)23/h3-11,23H,1H2,2H3

InChI Key

BXTCLKFHWPBSNN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=NC=C2)O

Origin of Product

United States

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